CAY10404 is classified as a non-steroidal anti-inflammatory drug (NSAID) and specifically targets the COX-2 enzyme. It is derived from research aimed at developing selective COX-2 inhibitors to minimize gastrointestinal side effects commonly associated with non-selective NSAIDs. The compound has been utilized in various studies to investigate its effects on cell proliferation, apoptosis, and inflammation pathways, particularly in cancer models .
The synthesis of CAY10404 involves several key steps that typically include the functionalization of aromatic rings and the introduction of specific substituents to enhance selectivity for COX-2 over COX-1. While detailed synthetic routes are proprietary, general methodologies may include:
Specific parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity but are often not disclosed in public literature due to commercial interests .
CAY10404's molecular structure features a distinctive arrangement that allows for selective inhibition of COX-2. The compound typically includes:
The molecular formula, while not explicitly stated in available literature, can be inferred from structural studies that highlight its interactions with the COX-2 active site .
CAY10404 participates in several chemical reactions primarily related to its mechanism of action against COX-2. These include:
The mechanism of action for CAY10404 involves:
This selectivity is crucial for minimizing adverse effects while maximizing therapeutic efficacy in inflammatory conditions and cancer.
CAY10404 exhibits several notable physical and chemical properties:
Quantitative data on melting point, boiling point, and other physicochemical properties are typically proprietary but can be inferred from similar compounds within its class .
CAY10404 has several significant applications in scientific research:
CAY10404 (3-(4-methylsulphonylphenyl)-4-phenyl-5-trifluoromethylisoxazole) emerged as a potent, diarylisoxazole-based inhibitor designed to target cyclooxygenase-2 (COX-2) with high specificity. Its development addressed the need for compounds capable of dissecting COX-2’s role in inflammation and cancer without disrupting COX-1-mediated physiological functions. Early pharmacological characterization revealed an IC₅₀ of 1 nM for COX-2 and a selectivity index (COX-1 IC₅₀/COX-2 IC₅₀) exceeding 500,000, positioning it as a superior tool for mechanistic studies [1] [6]. Research applications span oncology, neurology, and immunology, leveraging its ability to inhibit prostaglandin synthesis in disease models, such as non-small cell lung cancer (NSCLC) and ventilator-induced lung injury [1] [2].
The selectivity of CAY10404 stems from its unique molecular interactions within the COX-2 active site. Key structural features include:
Table 1: Structural Determinants of CAY10404 Selectivity
Structural Element | Role in COX-2 Binding | COX-1 Compatibility |
---|---|---|
Trifluoromethylisoxazole | Fits hydrophobic side pocket | Steric hindrance |
4-Methylsulphonylphenyl | H-bonding with Arg¹²⁰/Tyr³⁵⁵ | Weak electrostatic fit |
Diaryl substitution | Optimal positioning in catalytic cleft | Suboptimal orientation |
CAY10404 suppresses prostaglandin biosynthesis by competitively inhibiting arachidonic acid conversion to PGH₂, the precursor of pro-inflammatory mediators like PGE₂. In cellular models, this inhibition:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7